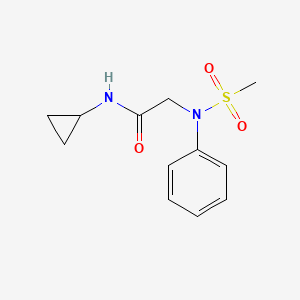
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as CMPG, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of glycine receptor antagonists and has shown promising results in various studies.
作用機序
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, binding to the receptor and preventing the binding of glycine. This results in a decrease in the activity of the receptor and a reduction in synaptic transmission. Glycine receptors are important for the regulation of inhibitory neurotransmission in the central nervous system, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of inhibitory postsynaptic currents in hippocampal neurons, suggesting that it can modulate synaptic transmission. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to reduce the activity of spinal cord neurons involved in pain perception, suggesting that it may have potential as a pain reliever.
実験室実験の利点と制限
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has a number of advantages for use in lab experiments. It is a potent and selective antagonist of glycine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide as a therapeutic agent for neurological disorders. Studies have shown that glycine receptors are involved in the pathogenesis of various neurological disorders, including epilepsy, schizophrenia, and chronic pain. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide may have potential as a treatment for these disorders by modulating glycine receptor activity.
Another area of interest is the development of more potent and selective glycine receptor antagonists. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a useful tool for studying glycine receptor function, but more potent and selective antagonists would be useful for developing new therapeutic agents.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, or N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, is a chemical compound that has shown promising results in scientific research. It is a potent and selective antagonist of glycine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has potential as a therapeutic agent for neurological disorders, and future research may lead to the development of more potent and selective glycine receptor antagonists.
合成法
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can be synthesized using a multistep process, starting with the reaction of cyclopropylamine with 4-methylsulfonylbenzoyl chloride to obtain N-cyclopropyl-N-(4-methylsulfonylphenyl)formamide. This intermediate is then reacted with phenylglycine to obtain N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective antagonist of glycine receptors, which are important for the regulation of synaptic transmission in the central nervous system. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been used to study the role of glycine receptors in various physiological processes, including pain perception, motor control, and synaptic plasticity.
特性
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14(11-5-3-2-4-6-11)9-12(15)13-10-7-8-10/h2-6,10H,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGXFNIHCNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5829333.png)
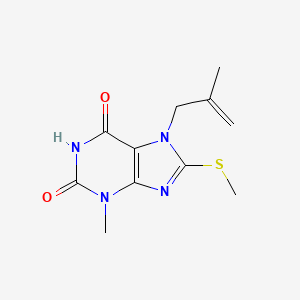
![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)
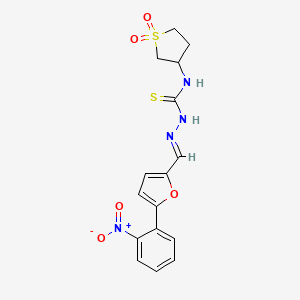

![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)

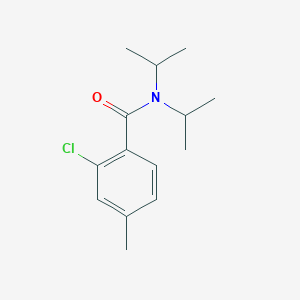
![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
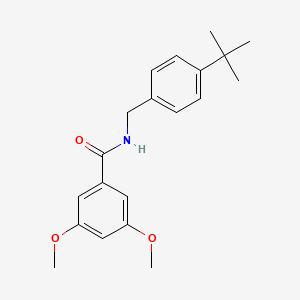
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)